Iron(II) Trifluoromethanesulfonate, also known as Iron(II) triflate, is an inorganic compound with the chemical formula . This compound features iron in the +2 oxidation state coordinated with trifluoromethanesulfonate anions. It typically appears as an off-white to brownish powder and has a melting point exceeding 300 °C . Iron(II) Trifluoromethanesulfonate is noted for its catalytic properties, making it valuable in various
The synthesis of Iron(II) Trifluoromethanesulfonate typically involves the reaction of Iron(II) chloride with sodium trifluoromethanesulfonate. This reaction is conducted under an inert atmosphere to prevent the oxidation of Iron(II) to Iron(III). The resulting product is purified through crystallization.
In industrial settings, similar procedures are employed on a larger scale, emphasizing careful control of reaction conditions to ensure high purity and yield .
Iron(II) Trifluoromethanesulfonate has diverse applications across various fields:
Studies have shown that Iron(II) Trifluoromethanesulfonate interacts effectively with various substrates in organic reactions. For instance, it has been identified as a robust catalyst for sulfur imination reactions involving sulfoxides. This compound facilitates the conversion of sulfoxides into sulfoximines and sulfilimines with high efficiency and under mild conditions . Furthermore, its role as a photocatalyst has been explored in trifluoromethylation reactions, demonstrating its versatility in different chemical transformations .
Iron(II) Trifluoromethanesulfonate shares similarities with several other coordination compounds. Below is a comparison highlighting its uniqueness:
| Compound Name | Chemical Formula | Key Features |
|---|---|---|
| Iron(III) Trifluoromethanesulfonate | Higher oxidation state; different catalytic properties. | |
| Cobalt(II) Trifluoromethanesulfonate | Similar structure; different metal center affects reactivity. | |
| Nickel(II) Trifluoromethanesulfonate | Exhibits catalytic properties but different selectivity in reactions. |
Iron(II) Trifluoromethanesulfonate is unique due to its specific oxidation state and coordination environment, which influence its catalytic efficiency and biological interactions .
Iron(II) trifluoromethanesulfonate (CAS 59163-91-6) is a coordination compound characterized by the formula C₂F₆FeO₆S₂, consisting of an iron(II) cation bound to two trifluoromethanesulfonate (triflate) anions. Key identifiers include:
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 353.98 g/mol | |
| Structural Formula | Fe(CF₃SO₃)₂ | |
| IUPAC Name | Iron(2+) bis(trifluoromethanesulfonate) | |
| Common Synonyms | Iron triflate, Fe(OTf)₂ | |
| InChI Key | PGJLOGNVZGRMGX-UHFFFAOYSA-L |
The triflate ligand (CF₃SO₃⁻) is a weakly coordinating anion stabilized by resonance and electron-withdrawing effects from the trifluoromethyl group. This property underpins its utility in labile coordination environments.
The synthesis of iron(II) trifluoromethanesulfonate was first reported in 1981 via the reaction of anhydrous iron(II) chloride with trifluoromethanesulfonic acid under reflux conditions. Early studies focused on its structural characterization, revealing distinct isomeric forms (α and β) depending on solvent interactions. Its catalytic potential emerged later, with breakthrough applications in imination and C–H functionalization reported in 2009.
Iron(II) trifluoromethanesulfonate serves as a versatile precursor in synthesizing iron complexes. Its weakly coordinating triflate anions enable ligand substitution, facilitating the formation of reactive intermediates. This property is critical in:
The most widely employed laboratory method for synthesizing iron(II) trifluoromethanesulfonate involves a metathesis reaction between iron(II) chloride (FeCl~2~) and sodium trifluoromethanesulfonate (NaCF~3~SO~3~). This reaction proceeds via anion exchange in a polar solvent such as water or ethanol:
$$
\text{FeCl}2 + 2\ \text{NaCF}3\text{SO}3 \rightarrow \text{Fe(CF}3\text{SO}3\text{)}2 + 2\ \text{NaCl}
$$
Key steps include:
This method yields iron(II) triflate with >90% purity, as confirmed by elemental analysis and conductivity measurements [4] [5].
Crystallization from ethanol-water mixtures enhances purity by exploiting the differential solubility of Fe(CF~3~SO~3~)~2~ and residual salts:
The crystalline product is isolated via cold filtration and dried under dynamic vacuum (<0.1 mbar) for 24 hours [5]. X-ray diffraction studies confirm the anhydrous form under these conditions [6].
Industrial production scales the metathesis reaction using continuous flow reactors to optimize yield and minimize Fe(II) oxidation:
| Parameter | Laboratory Scale | Industrial Process |
|---|---|---|
| Reactor Type | Batch | Continuous Flow |
| Temperature | 25°C | 30–40°C |
| Pressure | Atmospheric | 1.5–2.0 bar |
| Throughput | <1 kg/day | 50–100 kg/day |
| Purity Control | Manual filtration | Automated centrifugal separation |
Key industrial adaptations include:
Post-synthetic purification addresses two primary challenges: residual sodium/chloride ions and Fe(II) oxidation.
Ion Removal:
Stabilization Techniques:
Stability Data:
| Condition | Degradation Rate (per month) | Primary Degradation Product |
|---|---|---|
| Ambient Air | 12% | Fe(CF~3~SO~3~)~3~ |
| Argon Atmosphere | 0.5% | None |
| 4°C (Aqueous) | 2% | Fe(OH)CF~3~SO~3~ |
These protocols ensure that industrial-grade iron(II) triflate maintains ≥98% purity for up to 24 months under inert storage [4] [6].
Iron(II) Trifluoromethanesulfonate exhibits distinct structural characteristics depending on its hydration state and solvation environment. The anhydrous form of Iron(II) Trifluoromethanesulfonate adopts a layer lattice structure involving hexacoordinated iron(II) centers with terdentate bridging trifluoromethanesulfonate anions [1] [2]. Each trifluoromethanesulfonate anion bridges to three different metal centers, resulting in distorted FeO₆ octahedra. The structural analysis reveals that the FeO₆ chromophore is distorted by a trigonal elongation along the C₃ axis [1] [2].
In contrast, the hydrated or solvated forms show markedly different structural arrangements. The most comprehensively characterized solvated form is the tetrakis(tetrahydrofuran)bis(trifluoromethanesulfonato)iron(II) complex, [Fe(CF₃SO₃)₂(THF)₄] [3] [4] [5]. This complex crystallizes in the orthorhombic space group P2₁2₁2₁ with unit cell parameters of a = 8.6618(3) Å, b = 16.2610(6) Å, and c = 19.0572(4) Å [5]. The molecular weight is 642.40 g/mol, significantly higher than the anhydrous form (353.98 g/mol) due to the incorporation of four tetrahydrofuran molecules [6] [5].
The hydrated forms demonstrate the weakly coordinating nature of the trifluoromethanesulfonate anion, which allows for easy replacement by solvent molecules [3] [7]. This property makes Iron(II) Trifluoromethanesulfonate an important starting compound for ligand exchange reactions [3] [5].
The coordination geometry of Iron(II) Trifluoromethanesulfonate in acetonitrile environments reveals complex equilibria between different coordination modes. Research demonstrates that in acetonitrile solutions, Iron(II) forms the hexacoordinated cation [Fe(NCMe)₆]²⁺ [8]. However, when both trifluoromethanesulfonate anions and acetonitrile molecules are available as potential ligands, a sensitive equilibrium develops between different coordination species [7] [9] [10].
Studies on iron(II) complexes with tri(quinolin-8-yl)amine ligands demonstrate three distinct coordination combinations: bis(triflato), bis(acetonitrile), and mixed coligand species [7] [9] [10]. All three combinations have been characterized by single-crystal X-ray diffraction, representing a unique achievement for this class of ligand [7] [9]. The equilibrium between these species can be shifted in favor of the bis(acetonitrile) species by lowering the crystallization temperature [7] [9].
The acetonitrile solvate [Fe(CF₃SO₃)₂(CH₃CN)₄] exhibits an octahedral geometry with the core octahedron being similarly undistorted to the THF analogue [11]. In this complex, the two trifluoromethanesulfonate ligands occupy trans positions, while four acetonitrile molecules complete the coordination sphere in the equatorial plane [11]. The Fe-N bond lengths in acetonitrile complexes typically range from 2.034 to 2.213 Å, indicating high-spin iron(II) configuration [12].
Solution behavior studies reveal that the coordination environment significantly influences the magnetic properties of these complexes. In acetonitrile solutions, iron(II) complexes show temperature-dependent spin-switching behavior between high-spin and low-spin states [7] [9] [10]. Conversely, in dichloromethane solutions, the results reveal high-spin bis(triflato) species [7] [9].
The ultraviolet-visible absorption spectroscopy of Iron(II) Trifluoromethanesulfonate complexes provides crucial insights into their electronic structure and coordination environment. Iron(II) complexes generally exhibit characteristic absorption bands associated with d-d transitions and charge transfer processes [13] [14].
In iron(II)-triazole complexes containing trifluoromethanesulfonate counterions, significant optical changes occur with temperature variations. These complexes show visible color changes from pink at room temperature to white upon heating, which correlates with spin crossover behavior [15]. Transmission measurements demonstrate that the transmission of light at 520 nm increases from approximately 3% to 15% due to spin crossover effects, representing a fivefold increase [15].
Metal-to-ligand charge transfer (MLCT) bands constitute prominent features in the UV-Vis spectra of iron(II) complexes. Research on iron(II) complexes with alkylperoxide ligands reveals characteristic LMCT bands at 340, 405, and 650 nm [13]. The peak at 650 nm (ε = 2300 M⁻¹cm⁻¹) is specifically assigned as an alkylperoxo-to-iron(III) LMCT band based on both the energy of the transition and its molar absorptivity [13].
The influence of ligand methylation on spectroscopic properties has been demonstrated, where tetramethylated iron complexes exhibit strongly red-shifted absorption at 650 nm compared to non-methylated analogues that show LMCT bands at 526 nm [13]. This red shift correlates with increased oxidation potentials and reflects the influence of ligand modification on electronic structure [13].
Iron(II) complexes in different coordination environments show solvent-dependent spectroscopic behavior. Time- and temperature-resolved UV-Vis spectroscopy studies reveal distinct spectroscopic signatures for triflate and acetonitrile species [7] [9] [10]. These measurements provide evidence for coordination environment equilibria and help identify the dominant species under specific conditions [7] [9].
The magnetic susceptibility behavior of Iron(II) Trifluoromethanesulfonate reveals complex magnetic phenomena that depend strongly on the structural form and coordination environment. Magnetic susceptibility measurements provide direct information about the spin state and magnetic interactions within these compounds [16] [2] [17].
The anhydrous form Fe(CF₃SO₃)₂ appears to be magnetically dilute, showing no significant antiferromagnetic coupling [2] [17]. This behavior contrasts markedly with related iron(II) sulfonates such as Fe(CH₃SO₃)₂, which exists in two isomeric forms (α and β) that both exhibit antiferromagnetic coupling [2] [17]. The β-isomer of iron(II) methanesulfonate shows particularly interesting magnetic properties with an antiferromagnetic phase transition observable through Mössbauer spectroscopy [17].
Variable-temperature magnetic studies on solvated forms, particularly [Fe(CF₃SO₃)₂(THF)₄], confirm that the iron center remains in the high-spin state at all temperatures [3] [4] [5]. The effective ionic radius data supports this assignment, with the Fe-O distances being consistent with high-spin Fe²⁺ (0.92 Å) rather than low-spin configuration [5].
Iron(II) complexes with trifluoromethanesulfonate ligands demonstrate solvent-dependent magnetic behavior [16] [18]. In coordinating solvents, the magnetic properties depend on whether the solvent is oxygen-donating or nitrogen-donating. Complexes remain high-spin with oxygen-donating solvents but adopt low-spin configurations with nitrogen-donating solvents [16] [18].
Spin crossover phenomena have been extensively documented in iron(II)-triazole complexes with trifluoromethanesulfonate counterions [19] [20]. These systems show reversible spin transitions between high-spin and low-spin states triggered by temperature changes. The compound Fe(mtz)₆₂ presents a hysteresis loop in magnetism with T↓ = 157.0 K and T↑ = 179.5 K, where only one-third of the Fe(II) ions undergo the spin transition [20].
Complex magnetic behavior has been observed in trinuclear iron(II) compounds with trifluoromethanesulfonate counterions, where linear arrangements show unique high-spin to low-spin transitions of the central iron atom [19]. These systems demonstrate the sensitivity of magnetic properties to molecular architecture and intermolecular interactions [19].
The magnetic susceptibility temperature product (χₘT) measurements provide quantitative assessment of magnetic interactions and spin states [16] [21]. High-spin iron(II) complexes typically show χₘT values consistent with S = 2 spin states, while deviations from expected values indicate either spin crossover behavior or magnetic exchange interactions between metal centers [16] [21].